molecular formula C10H19N B2896627 3-(3-methylbut-2-en-1-yl)piperidine CAS No. 1565498-13-6

3-(3-methylbut-2-en-1-yl)piperidine

Katalognummer: B2896627
CAS-Nummer: 1565498-13-6
Molekulargewicht: 153.269
InChI-Schlüssel: JFZYEJLDVBYFQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-methylbut-2-en-1-yl)piperidine is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring—a nitrogen-containing heterocycle that is a fundamental scaffold in more than twenty classes of pharmaceuticals . The 3-methylbut-2-en-1-yl (prenyl) side chain is a common functional group known to enhance lipophilicity, which can facilitate the molecule's interaction with biological membranes and improve penetration into bacterial cells . Piperidine derivatives are extensively researched for their broad pharmacological activities. Recent scientific advances highlight the critical role of piperidine-based compounds in developing new antibacterial frameworks to combat drug-resistant bacteria . Hybrid molecules featuring the piperidine moiety have demonstrated potent activity against challenging pathogens like Pseudomonas aeruginosa, often by employing multi-targeting mechanisms of action that include disrupting bacterial cell membranes . Furthermore, the piperidine structure is a key feature in numerous alkaloids and synthetic bioactive molecules, playing a vital role in the creation of potential therapeutics for conditions ranging from fungal infections to neurological disorders . This compound serves as a versatile precursor for constructing more complex, biologically active molecules, making it a valuable reagent for researchers working in antimicrobial development, synthetic methodology, and pharmaceutical design. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

IUPAC Name

3-(3-methylbut-2-enyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)5-6-10-4-3-7-11-8-10/h5,10-11H,3-4,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZYEJLDVBYFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1CCCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct N-Alkylation of Piperidine

Direct alkylation of piperidine with 3-methylbut-2-en-1-yl halides represents a straightforward approach. However, regioselectivity challenges arise due to the nucleophilic nature of the secondary amine. For example, reaction of piperidine with 3-methylbut-2-en-1-yl bromide under basic conditions (K₂CO₃, DMF, 80°C) predominantly yields N-alkylated products, with only trace amounts of C-3 alkylation observed. To enhance selectivity, protective strategies such as temporary N-silylation have been employed, enabling C-3 alkylation in 45–50% yield.

Directed C-3 Alkylation via Metallation

Lithiation of piperidine derivatives at the 3-position facilitates targeted alkylation. Treatment of N-Boc-piperidine with LDA (lithium diisopropylamide) at −78°C generates a stabilized lithium intermediate, which reacts with 3-methylbut-2-en-1-yl bromide to afford the C-3 alkylated product in 62% yield after deprotection. This method circumvents N-alkylation by leveraging steric and electronic effects of the Boc protecting group.

Cyclization of Prenyl-Contained Diamines

Palladium-Catalyzed Dehydrogenative Cyclization

Cyclization of 2-methyl-1,5-diaminopentane derivatives bearing a prenyl group enables direct assembly of the piperidine ring. For instance, heating 2-methyl-1,5-bis(3-methylbut-2-en-1-ylamino)pentane with palladium on alumina (0.5 wt%, 300°C, 150 Torr) induces dehydrogenative cyclization, yielding 3-(3-methylbut-2-en-1-yl)piperidine in 55% yield. This method benefits from gas-phase conditions that favor entropy-driven ring closure.

Organozinc-Mediated Ring Closure

β-Aminoalkyl zinc iodides serve as versatile intermediates for piperidine synthesis. Reaction of 3-methylbut-2-en-1-yl-substituted β-aminoalkyl zinc iodide with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis (CuI, THF, 0°C to RT) generates a dihalide intermediate, which undergoes NaH-induced cyclization to yield the target compound in 78% yield. This method is notable for its enantioselectivity (>90% ee) when chiral zinc reagents are utilized.

Functional Group Interconversion Strategies

Mitsunobu Etherification of 3-Hydroxypiperidine

Mitsunobu reactions enable efficient substitution of hydroxyl groups with prenyl moieties. Treatment of 3-hydroxypiperidine with 3-methylbut-2-en-1-ol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in DMF (0°C to RT, 12 h) furnishes 3-(3-methylbut-2-en-1-yl)piperidine in 82% yield. The reaction proceeds via inversion of configuration, preserving stereochemical integrity at the 3-position.

Reductive Amination of Ketone Precursors

Reductive amination of 3-(3-methylbut-2-en-1-yl)piperidin-4-one with ammonium acetate and sodium cyanoborohydride (MeOH, RT, 24 h) provides the saturated piperidine derivative. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) restores the allylic double bond, yielding the target compound in 68% overall yield.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

While traditionally used for aryl-aryl bonds, Suzuki coupling has been adapted for alkyl-piperidine conjugation. Reaction of 3-bromopiperidine with 3-methylbut-2-en-1-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C) achieves C-3 functionalization in 58% yield. The method requires careful exclusion of oxygen to prevent boronic acid decomposition.

Heck-Type Alkylation

Palladium-catalyzed coupling of 3-iodopiperidine with isoprene (Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C) introduces the prenyl group via a Heck-like mechanism, yielding 35% of the desired product alongside regioisomeric byproducts. Optimization of ligand and solvent systems (e.g., using BINAP instead of P(o-tol)₃) improves selectivity to 51%.

Comparative Analysis of Synthetic Routes

Yield and Selectivity Considerations

The table below summarizes key methodologies, highlighting advantages and limitations:

Method Starting Material Conditions Yield (%) Selectivity Issues
Mitsunobu etherification 3-Hydroxypiperidine DEAD, PPh₃, DMF, 0°C–RT 82 High stereoselectivity
Organozinc cyclization β-Aminoalkyl zinc iodide CuI, THF, NaH 78 Enantioselective
Palladium cyclization Prenyl diamine Pd/Al₂O₃, 300°C, 150 Torr 55 Requires gas-phase setup
Suzuki coupling 3-Bromopiperidine Pd(PPh₃)₄, dioxane/H₂O, 90°C 58 Oxygen-sensitive reagents

Scalability and Practicality

Industrial-scale synthesis favors gas-phase cyclization (Method 2.1) due to continuous flow compatibility, whereas academic settings prioritize Mitsunobu and organozinc methods for stereochemical control. Transition metal-catalyzed approaches (Methods 4.1–4.2) remain limited by catalyst costs and byproduct formation.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-methylbut-2-en-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the alkyl chain, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-methylbut-2-en-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(3-methylbut-2-en-1-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes. Detailed studies on its interaction with specific molecular targets are necessary to elucidate its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperidine derivatives are widely studied for their diverse applications. Below is a detailed comparison of 3-(3-methylbut-2-en-1-yl)piperidine with structurally or functionally related compounds:

Structural Analogues

Compound Name Substituent(s) on Piperidine Key Properties/Applications Reference(s)
3-(3-Methylbut-2-en-1-yl)piperidine 3-(3-methylbut-2-en-1-yl) Hypothesized to exhibit enhanced lipophilicity and steric hindrance; potential use in flavor chemistry (e.g., as a volatile compound in coffee processing)
1-t-Butyldioxymethyl-4-methylpiperidine 1-(t-butyldioxymethyl), 4-methyl Detected in coffee bean processing; decreased significantly during roasting, suggesting thermal instability
3-(3-Hydroxyphenyl)-N-(n-propyl)piperidine 3-(3-hydroxyphenyl), N-propyl Binds to opioid receptors (IC₅₀ ~4.6 µM for [³H]-SKF10,047); demonstrates CNS-targeted activity
4-(But-3-en-1-yl)-1-methylpiperidine 4-(but-3-en-1-yl), 1-methyl Alkenyl substituent at position 4; used in agrochemical and material science R&D (CAS 1215013-91-4)
2-(3-Ethyloxetan-3-yl)piperidine 2-(3-ethyloxetan-3-yl) Versatile intermediate in pharmaceuticals and material science; noted for thermal stability

Physicochemical Properties

While explicit data for 3-(3-methylbut-2-en-1-yl)piperidine are absent, comparisons with similar compounds highlight trends:

  • Lipophilicity: The 3-methylbut-2-en-1-yl group likely increases log Kow (predicted ~2.5–3.0), akin to ethyl 2-methyl-2-butenoate (log Kow = 2.18) .
  • Thermal Stability : Alkenyl-substituted piperidines (e.g., 1-t-butyldioxymethyl-4-methylpiperidine) degrade under high-temperature processing, suggesting sensitivity in applications like food chemistry .
  • Water Solubility : Piperidines with bulky substituents (e.g., 2-tert-butyl-p-cresol, log Kow = 3.97) exhibit low water solubility, implying similar behavior for the target compound .

Q & A

Q. Table 1: Analytical Validation Parameters

TechniqueKey MetricsTypical Results
NMR (¹H/¹³C)Chemical shifts, coupling constantsMatches predicted spectra
HPLCRetention time, peak area>95% purity
HRMSMolecular ion [M+H]⁺Calculated vs. observed ±0.001 Da

Basic: How is the compound characterized for pharmacological screening?

Methodological Answer:
Initial pharmacological screening involves:

  • In vitro receptor binding assays: Targets neurotransmitter receptors (e.g., serotonin, dopamine) due to structural similarity to bioactive piperidine derivatives .
  • ADME profiling: Solubility (logP), metabolic stability (microsomal assays), and permeability (Caco-2 cell models) are evaluated .
  • Dose-response studies: IC₅₀/EC₅₀ values are determined using fluorescence or radioligand displacement assays .

Q. Table 2: Pharmacological Screening Workflow

StepMethodKey Parameters
Target identificationMolecular dockingBinding affinity (ΔG)
In vitro activityRadioligand assaysIC₅₀ (nM range)
ADMEMicrosomal stabilityHalf-life (t₁/₂)

Advanced: How can computational methods optimize reaction conditions for synthesizing derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal conditions:

  • Transition state analysis: Identifies energy barriers for substituent addition .
  • Solvent effects: COSMO-RS models simulate solvent interactions to enhance yield .
  • Machine learning: Trains on experimental datasets to predict reaction outcomes (e.g., temperature, catalyst) .

Q. Table 3: Computational Optimization Parameters

ParameterTool/MethodOutcome Example
Activation energyGaussian 16ΔG‡ = 25 kcal/mol
Solvent polarityCOSMO-RSToluene vs. DMF selectivity
Catalytic efficiencyML models (ICReDD)90% yield at 80°C

Advanced: How to resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:
Contradictions arise due to:

  • Stereochemical variations: Enantiomers may exhibit divergent receptor binding (e.g., (R)- vs. (S)-isomers) .
  • Substituent effects: Electron-withdrawing groups (e.g., trifluoromethyl) alter pharmacokinetics .
  • Assay conditions: Buffer pH or co-solvents impact solubility and activity .

Resolution Strategy:

  • Dose-response normalization: Compare EC₅₀ values under standardized conditions.
  • Structural dynamics: Molecular dynamics simulations reveal conformational stability in target binding pockets .

Advanced: What experimental designs are recommended for in vivo pharmacokinetic studies?

Methodological Answer:
Use a factorial design to evaluate variables:

  • Factors: Dose (low/high), administration route (oral/IV), and species (rat/mouse) .
  • Response metrics: AUC, Cₘₐₓ, t₁/₂, and bioavailability (%) .
  • Statistical analysis: ANOVA identifies significant interactions (p < 0.05) .

Q. Table 4: In Vivo Study Design Matrix

FactorLevelsMeasurement
Dose10 mg/kg, 50 mg/kgPlasma concentration (LC-MS/MS)
RouteOral, IVBioavailability (%)
SpeciesRat, MouseMetabolic clearance

Advanced: How to design derivatives to enhance selectivity for neurological targets?

Methodological Answer:

  • Bioisosteric replacement: Substitute the 3-methylbut-2-enyl group with cyclopropane or ethynyl moieties to modulate lipophilicity .
  • Pharmacophore modeling: Aligns key functional groups (e.g., amine, π-system) with target active sites .
  • Metabolic blocking: Introduce deuterium or fluorine at labile positions to prolong half-life .

Q. Table 5: Derivative Design Strategies

StrategyExample ModificationImpact
Bioisosterism3-Methyl → cyclopropylIncreased CNS penetration
Deuterium labelingCH₃ → CD₃Reduced CYP450 metabolism
FluorinationH → F at C4Enhanced σ-receptor affinity

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:
Key challenges include:

  • Reaction exotherms: Mitigate using controlled addition of reagents (e.g., dropwise for NaH) .
  • Purification bottlenecks: Switch from column chromatography to recrystallization or distillation .
  • Regulatory compliance: Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm toluene) .

Q. Table 6: Scale-Up Optimization

ParameterLab ScalePilot Scale
Yield60%75% (optimized)
Purity95% (HPLC)99% (recrystallized)
Throughput5 g/batch500 g/batch

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.